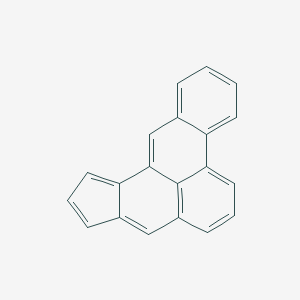
Benzo(de)cyclopent(a)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(de)cyclopent(a)anthracene, also known as this compound, is a useful research compound. Its molecular formula is C20H12 and its molecular weight is 252.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Research
Carcinogenic Studies:
BCP is primarily studied for its carcinogenic potential. As a member of the PAH family, it is known to exhibit mutagenic properties, making it a subject of interest in cancer research. Studies have demonstrated that BCP can induce tumors in laboratory animals, thus serving as a model compound for understanding the mechanisms of PAH-induced carcinogenesis. Research indicates that BCP interacts with DNA, forming adducts that can lead to mutations and ultimately cancer development .
Mechanistic Studies:
Investigations into the metabolic pathways of BCP have revealed insights into how this compound is activated in biological systems. The cytochrome P450 enzyme system plays a crucial role in metabolizing BCP into reactive intermediates that can bind to cellular macromolecules. This information is vital for developing strategies to mitigate the effects of exposure to PAHs .
Material Science
Nanomaterials Development:
BCP has been utilized in the synthesis of nanomaterials due to its ability to form stable structures with unique electronic properties. Researchers have explored its use in creating organic semiconductors and photovoltaic materials. The incorporation of BCP into polymer matrices has shown promise in enhancing the electrical conductivity and thermal stability of materials used in electronic devices .
Fluorescent Dyes:
The fluorescent properties of BCP make it an attractive candidate for use as a dye in various applications, including biological imaging. Its ability to emit light upon excitation allows for its application in fluorescence microscopy, aiding researchers in visualizing cellular processes and structures .
Environmental Science
Pollution Studies:
BCP is often studied within the context of environmental pollution, particularly as a contaminant found in fossil fuels and combustion products. Research has focused on its persistence in the environment and its potential bioaccumulation in aquatic organisms. Understanding the degradation pathways of BCP in soil and water is crucial for assessing environmental risks associated with PAH contamination .
Remediation Efforts:
Due to its toxic nature, BCP is a target for remediation efforts aimed at reducing PAH levels in contaminated sites. Bioremediation strategies involving microorganisms capable of degrading BCP are being researched to develop effective cleanup methods for polluted environments .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1: Carcinogenicity of BCP | Laboratory animal studies | Induced tumors upon exposure; highlighted the role of metabolic activation |
| Study 2: Nanomaterial Applications | Development of organic semiconductors | Enhanced electrical properties when incorporated into polymer matrices |
| Study 3: Environmental Impact Assessment | Persistence and bioaccumulation | Found significant accumulation in aquatic organisms; slow degradation rates |
Propriétés
Numéro CAS |
198-46-9 |
|---|---|
Formule moléculaire |
C20H12 |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
pentacyclo[10.7.1.02,6.08,20.013,18]icosa-1(19),2,4,6,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C20H12/c1-2-8-16-14(5-1)12-19-17-9-3-6-13(17)11-15-7-4-10-18(16)20(15)19/h1-12H |
Clé InChI |
FZPMEKAWJMWZAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC4=CC5=C3C2=CC=C5 |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C4=CC=CC4=CC5=C3C2=CC=C5 |
Key on ui other cas no. |
198-46-9 |
Synonymes |
Benzo[de]cyclopent[a]anthracene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















